2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Description
2-Chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative featuring a pyrazine core substituted with a 1-methylpyrazole group at the 3-position and a benzamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
2-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUAYAMJNTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrazine moiety: This step often involves nucleophilic aromatic substitution reactions where the pyrazole derivative reacts with a chloropyrazine compound.
Formation of the benzamide core: This is typically done through amide bond formation reactions, such as the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyrazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could introduce various functional groups at the reactive sites.
Scientific Research Applications
Medicinal Chemistry
- Biological Activity
- Therapeutic Potential
Chemical Synthesis
The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Pyrazine Moiety : Nucleophilic aromatic substitution reactions are often used here.
- Formation of the Benzamide Core : This is typically done through amide bond formation reactions with benzoyl chloride derivatives .
Research Applications
The compound serves several functions in scientific research:
- Chemical Research : It acts as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biochemical Assays : Utilized to investigate interactions with biological targets, providing insights into enzyme kinetics and receptor binding .
Industrial Applications
In industrial contexts, this compound can be employed in:
- Pharmaceutical Development : As an intermediate in synthesizing new drugs or as a lead compound for further modifications.
- Material Science : It may also find applications in developing new materials due to its unique chemical properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against human cancer cell lines (MCF-7 and HCT116). The results indicated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin, suggesting potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The findings revealed that it exhibited notable antibacterial properties, supporting its use as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
- 4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]-3-[[4-(Pyrazin-2-yl)Pyrimidin-2-yl]Amino]Benzamide This compound, listed in WHO drug information, shares a benzamide backbone and pyrazine-pyrimidine heterocyclic system. Biological Activity: Approved as an antineoplastic agent (radotinib), highlighting the therapeutic relevance of benzamide-pyrazine hybrids .
- 2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzamide Substitution of pyrazine with quinoline introduces a larger aromatic system, likely altering binding kinetics in kinase inhibition or DNA intercalation. The chloro-benzamide motif remains conserved, suggesting shared synthetic pathways .
Catalytically Active Benzamide Derivatives
Ligands L1–L3 (Benzoylthiourea Derivatives)
These ligands, such as 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide, replace the pyrazine-pyrazole unit with fluorobenzyl and thiourea groups. They demonstrate catalytic activity in Suzuki coupling reactions (e.g., 75–90% conversion rates for biphenyl synthesis). The absence of pyrazine may reduce steric hindrance, favoring catalytic efficiency .N-(Cyclopropylmethyl)-N-[1-[3-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyrazin-2-yl]Ethyl]-3,5-Bis(Trifluoromethyl)Benzamide
This patent-derived compound shares the pyrazine-benzamide scaffold but incorporates trifluoromethyl groups and an oxadiazole ring. Such modifications enhance metabolic stability and electrophilic reactivity, critical for kinase inhibitor development .
Therapeutic Potential
Pyrazine-benzamide hybrids are frequently explored as kinase inhibitors. The target compound’s pyrazole group may mimic ATP-binding motifs, similar to radotinib’s imidazole-pyrimidine system . Chloro substituents could modulate cytotoxicity, as seen in ’s 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide, which targets signaling pathways .
Biological Activity
The compound 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic molecule belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
Chemical Structure and Synthesis
The molecular structure of this compound features a chlorobenzamide core linked to a pyrazole and pyrazine moiety. The synthesis typically involves several steps, including the formation of the pyrazole and pyrazine rings followed by coupling reactions.
Synthetic Route Overview
- Formation of Pyrazole Ring : Reaction of α,β-unsaturated aldehydes with hydrazine.
- Formation of Pyrazine Ring : Condensation of 1,3-diketones with hydrazine.
- Coupling of Rings : Use of coupling agents to link the pyrazole and pyrazine structures.
- Introduction of Benzamide Moiety : Final step involving the reaction with an appropriate benzoyl chloride derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases and other enzymes related to cancer proliferation and inflammation.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anticancer Activity : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, suggesting therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Some studies indicate activity against certain bacterial strains, although further research is required to elucidate its spectrum of activity.
Case Studies
- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value in the low micromolar range.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Moderate activity against bacteria |
Table 2: IC50 Values for Anticancer Activity
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Amidation : Reacting a benzoyl chloride derivative with an amine-functionalized pyrazine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Heterocyclic Coupling : Introducing the 1-methyl-1H-pyrazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution, optimized using catalysts like Pd(PPh₃)₄ and bases (K₂CO₃) .
- Purification : Column chromatography or recrystallization (ethanol/water) yields >85% purity. Reaction progress is monitored via TLC (Rf ~0.4 in benzene:methanol 5:1) .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- 1H/13C-NMR : Confirm the benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and pyrazine/pyrazole motifs (δ 2.5–3.5 ppm for methyl groups) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 387.8) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted pyrazines (e.g., fluorinated or methoxy groups) to assess steric/electronic effects on kinase binding .
- Biological Assays : Test inhibitory activity against Jak2 or related kinases (IC₅₀ via ATP-binding assays) using Ba/F3 (Jak2 V617F) cell lines. Compare with AZD1480, a pyrazolyl-pyrimidine kinase inhibitor .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with Jak2’s ATP-binding pocket, focusing on hydrogen bonds with Lys882 and hydrophobic contacts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Replicate assays (e.g., proliferation or phosphorylation inhibition) at varying concentrations (1 nM–10 µM) to confirm potency thresholds .
- Off-Target Screening : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated kinases (e.g., EGFR, Src) .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain in vitro-in vivo discrepancies .
Q. How to optimize solubility and bioavailability for in vivo models?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL in PBS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve intestinal absorption .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and Cmax in rodent models after oral/intravenous administration. Use LC-MS/MS for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
